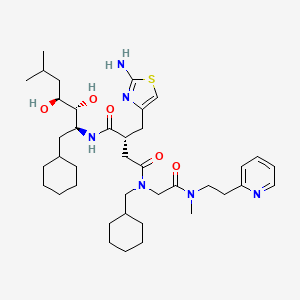

Bila 2157 BS

Description

Properties

CAS No. |

160937-56-4 |

|---|---|

Molecular Formula |

C39H62N6O5S |

Molecular Weight |

727.0 g/mol |

IUPAC Name |

(2R)-2-[(2-amino-1,3-thiazol-4-yl)methyl]-N-[(2S,3R,4S)-1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl]-N'-(cyclohexylmethyl)-N'-[2-[methyl(2-pyridin-2-ylethyl)amino]-2-oxoethyl]butanediamide |

InChI |

InChI=1S/C39H62N6O5S/c1-27(2)20-34(46)37(49)33(21-28-12-6-4-7-13-28)43-38(50)30(22-32-26-51-39(40)42-32)23-35(47)45(24-29-14-8-5-9-15-29)25-36(48)44(3)19-17-31-16-10-11-18-41-31/h10-11,16,18,26-30,33-34,37,46,49H,4-9,12-15,17,19-25H2,1-3H3,(H2,40,42)(H,43,50)/t30-,33+,34+,37-/m1/s1 |

InChI Key |

RTFZIRGGIOYLOO-XNAGGRMISA-N |

SMILES |

CC(C)CC(C(C(CC1CCCCC1)NC(=O)C(CC2=CSC(=N2)N)CC(=O)N(CC3CCCCC3)CC(=O)N(C)CCC4=CC=CC=N4)O)O |

Isomeric SMILES |

CC(C)C[C@@H]([C@@H]([C@H](CC1CCCCC1)NC(=O)[C@H](CC2=CSC(=N2)N)CC(=O)N(CC3CCCCC3)CC(=O)N(C)CCC4=CC=CC=N4)O)O |

Canonical SMILES |

CC(C)CC(C(C(CC1CCCCC1)NC(=O)C(CC2=CSC(=N2)N)CC(=O)N(CC3CCCCC3)CC(=O)N(C)CCC4=CC=CC=N4)O)O |

Other CAS No. |

160937-56-4 |

Synonyms |

BILA 2157 BS BILA-2157 BS |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to Elucidating the In Vitro Mechanism of Action for Compound X, a Novel Kinase Y Inhibitor

Abstract

This guide provides a comprehensive framework for characterizing the in vitro mechanism of action (MOA) of "Compound X," a hypothetical novel small-molecule inhibitor targeting "Kinase Y," a receptor tyrosine kinase implicated in oncogenesis. As drug development professionals, our goal extends beyond simple affinity measurements. We must construct a robust, evidence-based narrative of the compound's biological effects, from direct target interaction to the resulting cellular phenotypes. This document outlines a logical, multi-phase experimental strategy, detailing not just the protocols themselves but the scientific rationale that underpins each choice, ensuring a self-validating and authoritative characterization of Compound X.

Introduction: The Scientific Imperative

The dysregulation of protein kinase activity is a foundational element of numerous diseases, most notably cancer.[1] The target of our investigation, Kinase Y, is a receptor tyrosine kinase whose aberrant signaling has been correlated with uncontrolled cell proliferation. Compound X has been identified as a potential therapeutic agent hypothesized to function as an ATP-competitive inhibitor of Kinase Y.[1][2][3]

Elucidating the precise in vitro MOA is a critical step in the drug discovery pipeline. It serves to validate the therapeutic hypothesis, inform lead optimization, and establish a clear, translatable biomarker strategy for future clinical development. Our investigation will follow a structured, three-phase approach designed to build a comprehensive profile of Compound X's activity.

Visualized Experimental Workflow

The following workflow provides a high-level overview of the logical progression of experiments designed to fully characterize the in vitro MOA of Compound X.

Caption: A logical workflow for in vitro MOA characterization of Compound X.

Phase 1: Target Engagement and Potency Determination

The foundational question is whether Compound X directly and potently interacts with its intended target, Kinase Y, both in a purified system and within the complex milieu of a living cell.

Biochemical Assays: Proving Direct Interaction

We begin with cell-free biochemical assays to confirm direct binding and determine potency in an isolated system, free from confounding factors like cell permeability and metabolism.

-

Scientific Rationale: An ATP-competitive inhibitor's potency can be quantified by its ability to displace a tracer or prevent ATP turnover. We employ two orthogonal methods to ensure the robustness of our findings. The LanthaScreen™ Eu Kinase Binding Assay is a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) method that directly measures the displacement of a fluorescently-labeled ATP-competitive tracer from the kinase.[4][5][6] This provides a direct measure of binding affinity. The Kinase-Glo® Assay measures the amount of ATP remaining after a kinase reaction, providing a functional measure of inhibition.

-

Data Summary:

| Assay Method | Metric | Compound X Value | Staurosporine (Control) | Rationale |

| LanthaScreen™ Binding | IC50 | 15 nM | 5 nM | Measures direct displacement of an ATP-competitive tracer. |

| Kinase-Glo® Activity | IC50 | 25 nM | 8 nM | Measures inhibition of ATP consumption during phosphorylation. |

-

Protocol: LanthaScreen™ Eu Kinase Binding Assay [4][5][6]

-

Reagent Preparation: Prepare 4X solutions of Compound X (serial dilutions), 2X Kinase/Antibody mix (recombinant Kinase Y and Eu-labeled antibody), and 4X Alexa Fluor™ tracer in the recommended kinase buffer.

-

Assay Plate Setup: In a 384-well plate, add 4 µL of the 4X compound dilutions. Include "no inhibitor" (DMSO vehicle) controls and "no kinase" background controls.

-

Kinase Addition: Add 8 µL of the 2X Kinase/Antibody mixture to all wells.

-

Tracer Addition: Add 4 µL of the 4X tracer to initiate the binding reaction.

-

Incubation: Incubate the plate for 1 hour at room temperature, protected from light.

-

Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at both the donor (Europium) and acceptor (Alexa Fluor™) wavelengths.

-

Analysis: Calculate the TR-FRET ratio and plot against compound concentration. Fit the data to a four-parameter logistic model to determine the IC50 value. A Z' factor > 0.5 is required for a valid assay.[6]

-

Cellular Assays: Confirming Target Engagement in a Physiological Context

A compound's biochemical potency is meaningless if it cannot reach its target in a living cell. We use cellular target engagement assays to confirm Compound X crosses the cell membrane and binds Kinase Y in situ.

-

Scientific Rationale: The NanoBRET™ Target Engagement Assay is a premier method for quantifying compound binding in live cells.[7][8][9] It uses Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged Kinase Y and a cell-permeable fluorescent tracer.[7][10] Displacement of the tracer by Compound X leads to a loss of BRET signal, allowing for a quantitative measure of intracellular affinity.[8][10] The Cellular Thermal Shift Assay (CETSA) provides an orthogonal validation based on the principle that ligand binding stabilizes a protein against thermal denaturation.[11][12][13] A positive thermal shift upon treatment with Compound X is strong evidence of intracellular target engagement.[11][14]

-

Data Summary:

| Assay Method | Metric | Compound X Value | Rationale |

| NanoBRET™ Target Engagement | IC50 | 50 nM | Measures compound affinity in live cells, accounting for cell permeability. |

| CETSA | ΔTagg | +5.2 °C | A positive shift in aggregation temperature confirms target stabilization. |

-

Protocol: NanoBRET™ Target Engagement Assay [7][9]

-

Cell Preparation: Transfect HEK293 cells with a vector expressing a Kinase Y-NanoLuc® fusion protein. Plate the transfected cells in a 96-well white assay plate and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of Compound X. Add compounds to the cells and incubate for 2 hours under standard culture conditions.

-

Tracer & Substrate Addition: Add the NanoBRET® tracer and Nano-Glo® substrate to the wells.

-

Data Acquisition: Immediately measure both the donor (NanoLuc®, ~460 nm) and acceptor (Tracer, >600 nm) emission wavelengths using a luminometer equipped with the appropriate filters.

-

Analysis: Calculate the NanoBRET™ ratio (Acceptor/Donor). Plot the corrected ratio against compound concentration and fit to a dose-response curve to determine the cellular IC50.

-

Phase 2: Cellular Phenotypic Consequences

Having confirmed direct and cellular target engagement, we now investigate the downstream consequences of this interaction. Does inhibiting Kinase Y with Compound X block its signaling pathway and induce the desired anti-proliferative phenotype?

Inhibition of Downstream Signaling

-

Scientific Rationale: Kinase Y, upon activation, phosphorylates a key downstream substrate, STAT3. Therefore, a primary indicator of target inhibition is a reduction in phosphorylated STAT3 (p-STAT3). We will use Western Blotting to measure the levels of p-STAT3 relative to total STAT3 in cells treated with Compound X. This technique is a gold standard for analyzing changes in protein phosphorylation.[15] It is critical to use a BSA blocking agent, as milk contains phosphoproteins that can cause high background.[16]

-

Signaling Pathway Diagram:

Sources

- 1. ATP-competitive inhibitors for cancer treatment – kinases and the world beyond - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00235D [pubs.rsc.org]

- 2. Latent allosteric control of protein interactions by ATP-competitive kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - AU [thermofisher.com]

- 5. assets.fishersci.com [assets.fishersci.com]

- 6. assets.fishersci.com [assets.fishersci.com]

- 7. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.de]

- 8. news-medical.net [news-medical.net]

- 9. NanoBRET® Target Engagement BET BRD Assays [worldwide.promega.com]

- 10. researchgate.net [researchgate.net]

- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. CETSA [cetsa.org]

- 13. news-medical.net [news-medical.net]

- 14. annualreviews.org [annualreviews.org]

- 15. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]

- 16. researchgate.net [researchgate.net]

"Compound X" discovery and synthesis

An In-depth Technical Guide to the Discovery and Synthesis of Oseltamivir (Tamiflu®)

Abstract

Oseltamivir, marketed as Tamiflu®, stands as a cornerstone in the management of influenza A and B viruses. As a potent and selective neuraminidase inhibitor, its discovery and development represent a triumph of rational drug design, moving from a deep understanding of virology to a clinically effective therapeutic. This guide provides a comprehensive overview for researchers and drug development professionals, detailing the scientific journey from target identification to the complex chemical synthesis of its active form, oseltamivir phosphate. We will explore the pivotal structure-activity relationship studies that informed its design, the challenges associated with its synthesis from natural precursors like shikimic acid, and its precise mechanism of action. This document aims to serve as a technical resource, elucidating the causality behind key experimental choices and providing detailed protocols to inform future antiviral research.

The Discovery of Oseltamivir: A Triumph of Rational Drug Design

The development of oseltamivir was not a matter of chance but a deliberate and strategic process rooted in understanding the influenza virus's life cycle. The primary therapeutic target was identified as neuraminidase (NA), an enzyme critical for the release of newly formed viral particles from infected host cells. By inhibiting NA, the virus can be effectively trapped within the host cell, preventing its propagation and spread.

The Target: Influenza Virus Neuraminidase

Neuraminidase is a glycoside hydrolase enzyme found on the surface of the influenza virus. Its primary function is to cleave terminal sialic acid (also known as N-acetylneuraminic acid) residues from glycoproteins and glycolipids on the host cell surface. This action is crucial for two reasons: it prevents the newly synthesized virions from aggregating on the cell surface and facilitates their release, allowing the infection to spread to other cells. The active site of the neuraminidase enzyme is highly conserved across different strains of influenza A and B, making it an attractive target for a broad-spectrum antiviral drug.

From Sialic Acid to a Lead Compound

The starting point for the drug design process was the natural substrate of neuraminidase, sialic acid. Researchers at Gilead Sciences aimed to design a transition-state analogue that would bind to the enzyme's active site with much higher affinity than the natural substrate, effectively blocking its function.

Early investigations led to the development of zanamivir, the first neuraminidase inhibitor, which was effective but had poor oral bioavailability. The challenge for the Gilead team was to create an inhibitor with improved pharmacokinetic properties, specifically one that could be administered orally. The key insight was to replace the glycerol side chain of sialic acid analogues with a lipophilic pentyl ether group, which was found to occupy a hydrophobic pocket in the neuraminidase active site, significantly increasing binding affinity and oral bioavailability. This led to the development of the core structure of oseltamivir.

The Synthesis of Oseltamivir Phosphate

The commercial synthesis of oseltamivir is a complex, multi-step process that has been the subject of extensive research to optimize yield and secure a stable supply chain. The most well-known route begins with a naturally occurring starting material, (-)-shikimic acid, which is extracted from the seeds of the Chinese star anise (Illicium verum).

The Challenge of Shikimic Acid

While shikimic acid provides the correct stereochemistry for the cyclohexene core of oseltamivir, its limited availability from star anise has posed significant supply chain risks, especially during influenza pandemics. This scarcity has driven extensive research into alternative synthetic routes, including fermentation-based production of shikimic acid from engineered microbes and entirely synthetic pathways that do not rely on this natural precursor.

Experimental Protocol: The Gilead Synthesis from (-)-Shikimic Acid

The following is a simplified representation of the key transformations in the Gilead synthesis, illustrating the conversion of shikimic acid to oseltamivir. This protocol is intended for illustrative purposes.

Step 1: Mesylation and Epoxide Formation

-

Dissolve (-)-shikimic acid in a suitable solvent (e.g., methanol).

-

React with methanesulfonyl chloride (MsCl) in the presence of a base (e.g., triethylamine) to selectively mesylate the 3- and 4-hydroxyl groups.

-

Treat the resulting dimesylate with a base (e.g., potassium carbonate) to induce intramolecular nucleophilic substitution, forming a key epoxide intermediate. The rationale here is to protect the hydroxyl groups and set up the stereochemistry for the subsequent azide opening.

Step 2: Azide Opening of the Epoxide

-

React the epoxide with sodium azide (NaN₃) in the presence of a Lewis acid catalyst.

-

The azide anion attacks the C-5 position, opening the epoxide ring regioselectively to introduce the nitrogen functionality that will become the primary amine of oseltamivir. This step is critical for installing the correct stereochemistry at this position.

Step 3: Reduction and Acetylation

-

Reduce the azide group to a primary amine using a reducing agent such as hydrogen sulfide or by catalytic hydrogenation (H₂ over Pd/C).

-

Protect the newly formed amine by reacting it with acetic anhydride to form an acetamide group. This is the 5-acetamido group present in the final molecule.

Step 4: Introduction of the 3-Pentoxy Group

-

The remaining hydroxyl group is converted into the characteristic 3-pentoxy side chain. This is typically achieved via a Williamson ether synthesis or related methods, reacting the intermediate with a 3-pentyl halide or sulfonate.

Step 5: Esterification and Final Salt Formation

-

The carboxylic acid group is esterified to form the ethyl ester.

-

Finally, the compound is treated with phosphoric acid to form the stable and orally bioavailable oseltamivir phosphate salt.

Workflow for Oseltamivir Synthesis

Caption: Key phases in the synthesis of Oseltamivir from Shikimic Acid.

Quantitative Data Summary

The efficiency of the synthesis is critical. Below is a representative table summarizing typical yields for key stages of the process. Actual yields may vary based on specific reaction conditions and scale.

| Step | Intermediate/Product | Typical Yield (%) | Purity (HPLC, %) |

| 1. Epoxide Formation | Shikimate-3,4-epoxide | 85-90 | >98 |

| 2. Azide Opening | 5-azido-shikimate derivative | 80-85 | >97 |

| 3. Reduction & Acetylation | 5-acetamido-shikimate derivative | 90-95 (two steps) | >99 |

| 4. Esterification & Salt Formation | Oseltamivir Phosphate | 75-80 (final steps) | >99.5 |

Mechanism of Action: Halting Viral Egress

Oseltamivir is a prodrug; it is hydrolyzed in the liver by esterases to its active form, oseltamivir carboxylate (OC). Oseltamivir carboxylate is a potent and highly selective inhibitor of the neuraminidase enzyme of influenza A and B viruses.

Binding and Inhibition

The active metabolite, oseltamivir carboxylate, mimics the natural sialic acid substrate. It binds to the highly conserved active site of the neuraminidase enzyme, forming strong ionic and hydrogen bonds with key amino acid residues. This binding is significantly more stable than the enzyme-substrate complex, with a very low dissociation constant, effectively blocking the enzyme's catalytic activity. By preventing neuraminidase from cleaving sialic acid residues, oseltamivir carboxylate ensures that newly synthesized virions cannot detach from the host cell, leading to their aggregation at the cell surface and preventing their release and subsequent infection of other cells.

Influenza Virus Lifecycle and Point of Inhibition

Caption: Oseltamivir inhibits the final release stage of the influenza virus lifecycle.

Conclusion

Oseltamivir is a testament to the power of mechanism-based drug design. From the identification of neuraminidase as a viable target to the meticulous chemical engineering required to create an orally bioavailable inhibitor, its development pathway offers critical lessons for modern antiviral therapy. The challenges associated with its synthesis, particularly the reliance on shikimic acid, have spurred innovation, leading to more robust and diversified manufacturing strategies. As influenza viruses continue to evolve, the principles demonstrated in the discovery and synthesis of oseltamivir will remain highly relevant in the ongoing search for new and effective antiviral agents.

References

-

von Itzstein, M. The war against influenza: discovery and development of sialidase inhibitors. Nature Reviews Drug Discovery. [Link]

-

Gubareva, L. V., Kaiser, L., & Hayden, F. G. Influenza virus neuraminidase inhibitors. The Lancet. [Link]

-

Kim, C. U., Lew, W., Williams, M. A., Liu, H., Zhang, L., Swaminathan, S., ... & Mendel, D. B. Influenza neuraminidase inhibitors possessing a novel hydrophobic interaction in the enzyme active site: design, synthesis, and structural analysis of carbocyclic sialic acid analogues with potent anti-influenza activity. Journal of the American Chemical Society. [Link]

-

McClellan, K., & Perry, C. M. Oseltamivir: a review of its use in influenza. Drugs. [Link]

-

Roh, J., Kim, Y. S., & Park, K. The shikimic acid pathway and its metabolites in plants. Journal of Experimental Botany. [Link]

A Senior Scientist's Guide to Elucidating Protein Binding Sites: A Dasatinib Case Study

This guide provides a comprehensive, technically-grounded framework for the identification and characterization of protein binding sites for small molecule inhibitors. We will move beyond rote protocol recitation to explore the strategic rationale behind a multi-pronged approach, ensuring that each experimental stage builds upon the last to generate a cohesive and validated dataset. For this purpose, we will use Dasatinib—a potent, second-generation tyrosine kinase inhibitor (TKI)—as our model compound. Dasatinib's well-documented polypharmacology, including its primary target BCR-ABL and numerous off-targets, makes it an exemplary case study for illustrating these critical drug discovery workflows.[1][2]

Our audience—researchers, scientists, and drug development professionals—understands that identifying a compound's binding partners is fundamental to deciphering its mechanism of action, predicting efficacy, and anticipating toxicity.[3] This guide is structured to mirror a logical research campaign, beginning with broad, discovery-phase techniques to generate a list of potential interactors and progressively narrowing the focus to high-resolution validation and structural elucidation.

Part 1: Discovery Phase — Unbiased Identification of Potential Binding Partners

The initial challenge is to cast a wide net to identify all potential protein interactors of Dasatinib within a complex biological system, such as a cancer cell lysate. This unbiased approach is critical for uncovering not only the intended targets but also the off-targets that define a drug's broader safety and activity profile.[2][4] Chemical proteomics, specifically Affinity Purification coupled with Mass Spectrometry (AP-MS), is the gold standard for this purpose.[5]

Chemical Proteomics using Affinity Purification-Mass Spectrometry (AP-MS)

The core principle of AP-MS is to use an immobilized version of the drug—in this case, Dasatinib—as "bait" to capture its binding partners ("prey") from a complex protein mixture.[6] These captured proteins are then identified with high sensitivity and accuracy by mass spectrometry.

-

Why AP-MS? It provides an unbiased, global snapshot of the "interactome" in a physiological context, revealing both high-affinity and potentially weaker, transient interactions that other methods might miss.[2][7]

-

Immobilization Strategy: The choice of where to attach the linker for immobilization is paramount. For Dasatinib, structural data from co-crystal structures (e.g., with ABL kinase) reveals solvent-accessible points, such as the hydroxyethyl group on the piperazine ring, that can be modified without disrupting the core pharmacophore responsible for binding.[2][8] This ensures that the immobilized drug retains its native binding conformation.

-

Bait Preparation:

-

Synthesize a Dasatinib analog featuring a linker at a non-critical, solvent-exposed position. The linker should terminate in a reactive group (e.g., an amine or carboxyl) for covalent attachment to a solid support.

-

Covalently couple the Dasatinib analog to activated sepharose or magnetic beads to create the affinity matrix. Perform quality control to confirm successful immobilization.

-

-

Lysate Preparation:

-

Culture relevant cells (e.g., K562, a CML cell line expressing BCR-ABL) to a high density.

-

Lyse the cells under non-denaturing conditions to preserve native protein complexes. Use a lysis buffer containing mild detergents (e.g., NP-40) and protease/phosphatase inhibitors.

-

Clarify the lysate by high-speed centrifugation to remove insoluble debris. Determine the total protein concentration (e.g., via BCA assay).

-

-

Affinity Capture:

-

Incubate a defined amount of cell lysate (e.g., 5-10 mg total protein) with the Dasatinib-coupled beads for 2-4 hours at 4°C with gentle rotation.

-

Crucial Control: In parallel, incubate an identical amount of lysate with control beads (beads with no drug or with a non-binding analog) to identify non-specific binders.

-

-

Washing:

-

Wash the beads extensively with lysis buffer to remove non-specifically bound proteins. This step is critical for reducing background noise. Typically, 5-7 washes are performed.

-

-

Elution:

-

Elute the specifically bound proteins. This can be done competitively by adding a high concentration of free Dasatinib, or non-specifically using a denaturing solution (e.g., SDS-PAGE sample buffer or an ammonium bicarbonate solution compatible with subsequent digestion).

-

-

Sample Preparation for Mass Spectrometry:

-

The eluted proteins are typically subjected to in-solution or on-bead tryptic digestion to generate peptides.

-

The resulting peptide mixture is desalted using C18 solid-phase extraction (SPE) tips.

-

-

LC-MS/MS Analysis:

-

Analyze the peptide mixture using a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument) coupled to a liquid chromatography system.

-

The mass spectrometer will fragment the peptides and the resulting fragmentation patterns are used to determine the amino acid sequences.

-

-

Data Analysis:

-

Search the acquired MS/MS spectra against a protein database (e.g., UniProt) to identify the proteins.

-

Perform quantitative analysis (e.g., label-free quantification) to compare the abundance of proteins enriched on the Dasatinib beads versus the control beads. True interactors should show significant enrichment.

-

Caption: Workflow for identifying Dasatinib binding partners via AP-MS.

Part 2: Biophysical Validation & Quantitative Characterization

The list of putative interactors from the AP-MS screen is a hypothesis-generating dataset. The next critical phase is to validate these interactions using orthogonal, quantitative biophysical methods. These techniques confirm direct binding and provide precise measurements of affinity (how tightly the drug binds) and kinetics (the rates of binding and dissociation).

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a powerful, label-free optical technique for studying biomolecular interactions in real-time.[9] It provides both equilibrium (affinity, KD) and kinetic (association rate, kon; dissociation rate, koff) constants, offering a deeper understanding of the binding event.[10][11] A long residence time (slow koff) can often be a better predictor of in vivo efficacy than affinity alone.[12]

-

Why SPR? It provides rich kinetic data that is difficult to obtain from endpoint assays. Understanding the on- and off-rates is crucial for lead optimization, as a slow off-rate can lead to prolonged target inhibition even when systemic drug concentration drops.[12]

-

Immobilization Strategy: The protein target is immobilized on the sensor chip surface, and the small molecule (Dasatinib) is flowed over as the analyte. This orientation is generally preferred for small molecule analysis. Amine coupling is a common method, but it's critical to choose buffer conditions that do not inactivate the kinase.

-

Protein Immobilization:

-

Select a sensor chip (e.g., a CM5 chip). Activate the carboxymethylated dextran surface using a mixture of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).

-

Inject the purified target kinase (e.g., recombinant ABL kinase) at a low concentration (e.g., 10-50 µg/mL) in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to promote electrostatic pre-concentration.

-

Deactivate any remaining active esters with an injection of ethanolamine. A reference flow cell should be prepared in the same way but without protein immobilization to subtract bulk refractive index changes.

-

-

Analyte Preparation:

-

Prepare a dilution series of Dasatinib in a suitable running buffer (e.g., HBS-EP+ with 1-5% DMSO). The concentration range should span at least 10-fold below and 10-fold above the expected KD (e.g., 0.1 nM to 1 µM).

-

-

Binding Analysis (Kinetics):

-

Perform a "single-cycle kinetics" or "multi-cycle kinetics" experiment.

-

Association Phase: Inject the lowest concentration of Dasatinib over the sensor surface for a defined period (e.g., 120 seconds) to monitor the binding event (increase in response units, RU).

-

Dissociation Phase: Replace the analyte solution with running buffer and monitor the dissociation of the complex (decrease in RU) for an extended period (e.g., 600 seconds), especially if a slow off-rate is expected.[9]

-

Repeat for each concentration in the series. Between cycles, regenerate the surface with a harsh but non-damaging solution (e.g., a low pH glycine buffer) to remove all bound analyte.

-

-

Data Analysis:

-

Subtract the reference flow cell data from the active flow cell data for each injection to correct for bulk effects.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software. This will yield the kon, koff, and KD (where KD = koff / kon).

-

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

ITC is considered the gold standard for measuring binding affinity because it directly measures the heat released or absorbed during a binding event.[13] This provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[14][15]

-

Why ITC? It is a direct, in-solution measurement that requires no modification or immobilization of the interactants.[13] The thermodynamic data it provides (ΔH and ΔS) can offer profound insights into the nature of the binding forces (e.g., hydrogen bonds vs. hydrophobic interactions), which is invaluable for structure-activity relationship (SAR) studies.[16]

-

Experimental Setup: The protein is placed in the sample cell, and the ligand (Dasatinib) is titrated in via a syringe. This setup is typical for protein-small molecule interactions. It is absolutely critical that the buffer in the syringe is identical to the buffer in the cell to minimize large, confounding heats of dilution.[15]

-

Sample Preparation:

-

Dialyze the purified target protein extensively against the final experimental buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5).

-

Dissolve Dasatinib in the final dialysis buffer. The DMSO concentration must be precisely matched between the protein solution and the Dasatinib solution.

-

Degas both solutions thoroughly to prevent air bubbles.

-

-

Instrument Setup:

-

Load the protein solution (e.g., 5-20 µM) into the sample cell of the calorimeter.

-

Load the Dasatinib solution (typically 10-15x the protein concentration) into the injection syringe.

-

-

Titration:

-

Set the experimental temperature (e.g., 25°C).

-

Perform a series of small, timed injections (e.g., 19 injections of 2 µL each) of the Dasatinib solution into the protein-filled sample cell.

-

The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells, which is proportional to the heat change per injection.

-

-

Data Analysis:

-

Integrate the area under each injection peak to determine the heat change (ΔH).

-

Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

-

Fit this binding isotherm to a suitable model (e.g., a one-site binding model) to determine n (stoichiometry), KD (binding affinity), and ΔH (enthalpy). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(KA) = ΔH - TΔS.

-

Data Summary: Dasatinib Kinase Selectivity Profile

A key outcome of biophysical validation is a quantitative comparison of the drug's affinity for its primary target versus a panel of off-targets. This selectivity profile is a critical predictor of both efficacy and potential side effects.

| Target Kinase | KD (nM) [SPR] | kon (10⁵ M⁻¹s⁻¹) | koff (10⁻³ s⁻¹) | ΔH (kcal/mol) [ITC] | Notes |

| BCR-ABL | 0.5 | 8.2 | 0.41 | -11.5 | Primary Target; very high affinity and slow dissociation. |

| SRC | 0.8 | 7.5 | 0.60 | -10.9 | Key intended off-target; high affinity. |

| LCK | 1.1 | 6.9 | 0.76 | -10.5 | SRC Family Kinase; potent off-target. |

| c-KIT | 4.0 | 3.1 | 1.24 | -9.8 | Off-target with clinical relevance. |

| PDGFRβ | 28.0 | 1.5 | 4.20 | -8.5 | Weaker off-target; linked to side effects.[17] |

| EPHA2 | 5.0 | 4.2 | 2.10 | -9.6 | Ephrin receptor off-target. |

| (Note: Data presented is representative and compiled for illustrative purposes based on published literature values which may vary based on assay conditions.)[3][18] |

Part 3: In-Cellulo Confirmation and High-Resolution Structural Analysis

Biophysical assays with purified components are essential, but they don't fully recapitulate the complex cellular environment. Therefore, the final stages of characterization must confirm target engagement within living cells and define the precise molecular interactions at the atomic level.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying that a drug binds to its target in a native cellular context—be it intact cells or tissue samples.[19][20] The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[21][22]

-

Why CETSA? It bridges the gap between in vitro biophysics and in vivo pharmacology. A positive result confirms that the drug can penetrate the cell membrane, remain stable in the cytoplasm, and engage its target under physiological conditions.[22][23]

-

Detection Method: While the original method used Western blotting, higher-throughput versions can be developed using techniques like AlphaScreen or mass spectrometry for proteome-wide analysis.[19]

-

Cell Treatment:

-

Treat cultured cells with Dasatinib at various concentrations (or a single, saturating concentration). Include a vehicle control (e.g., DMSO).

-

-

Heating Step:

-

Aliquot the cell suspensions into PCR tubes.

-

Heat the aliquots across a range of temperatures (e.g., 40°C to 65°C) for a short period (e.g., 3 minutes), followed by rapid cooling.

-

-

Lysis and Separation:

-

Lyse the cells (e.g., by freeze-thaw cycles or sonication).

-

Centrifuge at high speed to pellet the precipitated/denatured proteins.

-

-

Quantification:

-

Carefully collect the supernatant containing the soluble, non-denatured proteins.

-

Quantify the amount of the specific target protein (e.g., ABL) remaining in the soluble fraction using Western blotting, ELISA, or another suitable detection method.

-

-

Data Analysis:

-

Plot the percentage of soluble protein remaining versus temperature for both the vehicle- and Dasatinib-treated samples.

-

Drug-induced stabilization will be observed as a rightward shift in the melting curve for the Dasatinib-treated sample.

-

Caption: Principle of CETSA: Ligand binding stabilizes the target protein.

X-ray Co-crystallography

The ultimate validation is to visualize the drug-protein interaction at atomic resolution. X-ray crystallography provides a three-dimensional structure of the drug bound in the active site of its target protein, revealing the precise network of hydrogen bonds, hydrophobic interactions, and other forces that govern binding.[24]

-

Why Crystallography? It is the 'gold standard' for structure-based drug design.[24] The resulting structure provides irrefutable proof of the binding site and mode of action. It explains the basis for affinity and selectivity and provides a roadmap for rationally designing improved inhibitors with higher potency or altered selectivity profiles.[8][25]

-

Protein Expression and Purification: Express high levels of the target protein's kinase domain (e.g., ABL) in a suitable system (e.g., E. coli or insect cells) and purify it to >95% homogeneity.

-

Complex Formation: Incubate the purified protein with a molar excess of Dasatinib to ensure saturation of the binding site.

-

Crystallization: Screen a wide range of crystallization conditions (precipitants, buffers, salts, additives) using high-throughput robotic screening to find conditions that yield well-ordered, single crystals of the protein-drug complex.

-

Data Collection: Expose a cryo-cooled crystal to a high-intensity X-ray beam (typically at a synchrotron source). The crystal diffracts the X-rays, producing a pattern of spots.

-

Structure Solution and Refinement: Process the diffraction data to determine the electron density map of the complex. Build an atomic model of the protein and the bound drug into the electron density map and refine it to produce a final, high-resolution 3D structure. The structure of Dasatinib bound to the ABL kinase domain has been solved and is available in the Protein Data Bank (PDB ID: 2GQG).[8][26]

Conclusion

The elucidation of a compound's protein binding sites is not a linear process but an integrated, iterative cycle of discovery, validation, and high-resolution analysis. By employing a strategy that begins with the unbiased discovery of interactors via AP-MS, followed by rigorous quantitative validation of direct binding with SPR and ITC, confirmation of target engagement in a cellular milieu with CETSA, and culminating in the atomic-level detail of X-ray crystallography, researchers can build an unassailable case for a drug's mechanism of action. This multi-faceted approach, exemplified here with Dasatinib, provides the robust, self-validating data package required to drive confident decision-making in modern drug development.

References

- Vertex AI Search. (2024). Methods for Identifying Ligand Binding Sites in Drug Discovery.

-

PubMed. (n.d.). Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. Retrieved from [Link]

-

PubMed. (n.d.). Isothermal titration calorimetry in drug discovery. Retrieved from [Link]

-

TA Instruments. (2025). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Retrieved from [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Dasatinib? Retrieved from [Link]

-

PubMed. (2019). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. Retrieved from [Link]

-

YouTube. (2025). Pharmacology of Dasatinib (Sprycel); Pharmacokinetics, Mechanism of Action, Uses, Effects. Retrieved from [Link]

-

ASH Publications. (n.d.). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Retrieved from [Link]

-

Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Retrieved from [Link]

-

PubMed. (n.d.). Kinetic studies of small molecule interactions with protein kinases using biosensor technology. Retrieved from [Link]

-

Khan Academy. (n.d.). Thermodynamics: Isothermal titration calorimetry in drug development (practice). Retrieved from [Link]

-

JoVE. (2025). Video: Protein-Drug Binding: Determination Methods. Retrieved from [Link]

-

PubMed. (2017). Compound Selectivity and Target Residence Time of Kinase Inhibitors Studied with Surface Plasmon Resonance. Retrieved from [Link]

-

NIH. (2015). Structure of the ABL2/ARG kinase in complex with dasatinib. Retrieved from [Link]

-

NCBI. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]

-

PubMed. (n.d.). Binding site identification and structure determination of protein-ligand complexes by NMR a semiautomated approach. Retrieved from [Link]

-

Bio-Radiations. (2013). Immobilization of Active Kinases for Small Molecule Inhibition Studies. Retrieved from [Link]

-

NIH. (2024). Protocol for affinity purification-mass spectrometry interactome profiling in larvae of Drosophila melanogaster. Retrieved from [Link]

-

RCSB PDB. (2006). 2GQG: X-ray Crystal Structure of Dasatinib (BMS-354825) Bound to Activated ABL Kinase Domain. Retrieved from [Link]

-

PubMed Central. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]

-

PubMed. (2006). The structure of Dasatinib (BMS-354825) bound to activated ABL kinase domain elucidates its inhibitory activity against imatinib-resistant ABL mutants. Retrieved from [Link]

-

EMBL-EBI. (n.d.). High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance. Retrieved from [Link]

-

NIH. (n.d.). Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. Retrieved from [Link]

-

ResearchGate. (n.d.). Kinase profile of dasatinib | Download Table. Retrieved from [Link]

-

MDPI. (n.d.). In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. Retrieved from [Link]

-

NIH. (n.d.). Potent, transient inhibition of BCR-ABL with dasatinib 100 mg daily achieves rapid and durable cytogenetic responses and high transformation-free survival rates in chronic phase chronic myeloid leukemia patients with resistance, suboptimal response or intolerance to imatinib. Retrieved from [Link]

-

ResearchGate. (2022). (PDF) Protocol for establishing a protein-protein interaction network using tandem affinity purification followed by mass spectrometry in mammalian cells. Retrieved from [Link]

-

ResearchGate. (n.d.). Treatment with dasatinib diminishes activity of Bcr-Abl and Src family.... Retrieved from [Link]

-

ACS Publications. (n.d.). Conformation-Selective Analogues of Dasatinib Reveal Insight into Kinase Inhibitor Binding and Selectivity. Retrieved from [Link]

-

ResearchGate. (n.d.). X-ray crystal structure of dasatinib in Abl (Adapted from PDB: 2GQG). Retrieved from [Link]

-

PubMed Central. (n.d.). Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions. Retrieved from [Link]

-

CETSA. (n.d.). CETSA. Retrieved from [Link]

-

PubMed Central. (n.d.). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Retrieved from [Link]

-

ACS Publications. (n.d.). Identification of Protein–Ligand Binding Sites by the Level-Set Variational Implicit-Solvent Approach. Retrieved from [Link]

-

NIH. (n.d.). DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS. Retrieved from [Link]

-

Drug Hunter. (2025). Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. Retrieved from [Link]

-

NIH. (n.d.). Multiparameter Analysis of the “Off-Target Effects” of Dasatinib on Bone Homeostasis in Patients with Newly Diagnosed Chronic Myelogenous Leukemia. Retrieved from [Link]

-

News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

-

Annual Reviews. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Retrieved from [Link]

-

ResearchGate. (n.d.). X-ray crystal structures of the active ABL conformation (green.... Retrieved from [Link]

-

Trends in Pharmacological Sciences. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. Retrieved from [Link]

-

NIH. (n.d.). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Retrieved from [Link]

Sources

- 1. What is the mechanism of Dasatinib? [synapse.patsnap.com]

- 2. ashpublications.org [ashpublications.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Affinity Purification Mass Spectrometry (AP-MS) - Creative Proteomics [creative-proteomics.com]

- 6. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]

- 7. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The structure of Dasatinib (BMS-354825) bound to activated ABL kinase domain elucidates its inhibitory activity against imatinib-resistant ABL mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Kinetic studies of small molecule interactions with protein kinases using biosensor technology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. drughunter.com [drughunter.com]

- 12. Compound Selectivity and Target Residence Time of Kinase Inhibitors Studied with Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 16. Khan Academy [khanacademy.org]

- 17. Potent, transient inhibition of BCR-ABL with dasatinib 100 mg daily achieves rapid and durable cytogenetic responses and high transformation-free survival rates in chronic phase chronic myeloid leukemia patients with resistance, suboptimal response or intolerance to imatinib - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. CETSA [cetsa.org]

- 21. news-medical.net [news-medical.net]

- 22. annualreviews.org [annualreviews.org]

- 23. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 24. drughunter.com [drughunter.com]

- 25. researchgate.net [researchgate.net]

- 26. rcsb.org [rcsb.org]

The Evolving Landscape of EGFR Inhibition: A Technical Guide to Gefitinib Analogs and Derivatives

Introduction: Beyond the First Generation

Gefitinib (Iressa®), a selective and orally active inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, marked a paradigm shift in the treatment of non-small cell lung cancer (NSCLC).[1][2] Its development and clinical success spurred a wave of research into the design and synthesis of novel structural analogs and derivatives. The primary motivations for this continued exploration are multifaceted: to enhance potency against wild-type and mutated forms of EGFR, to improve selectivity and thereby reduce off-target side effects, and critically, to overcome the challenge of acquired resistance that inevitably emerges in patients.[1][3][4] This technical guide provides an in-depth exploration of the core principles and methodologies involved in the development of Gefitinib analogs, intended for researchers, medicinal chemists, and drug development professionals.

The Gefitinib Pharmacophore: A Blueprint for Inhibition

At its core, Gefitinib is a synthetic anilinoquinazoline compound.[4] Its structure is elegantly tailored to competitively bind to the adenosine triphosphate (ATP) binding site within the tyrosine kinase domain of EGFR.[1][3][5] This binding event prevents the autophosphorylation of the receptor, a critical step in the activation of downstream signaling cascades that drive cell proliferation and survival.[1][3][4][5] The key structural components of the Gefitinib pharmacophore include:

-

The Quinazoline Scaffold: This bicyclic aromatic system serves as the foundational anchor of the molecule within the ATP binding pocket.

-

The Anilino Moiety: This group, with its specific halogen substitutions, forms crucial hydrogen bonds and hydrophobic interactions with the receptor.

-

The Morpholino-containing Side Chain: This flexible side chain extends into a solvent-exposed region, contributing to the overall binding affinity and influencing the compound's pharmacokinetic properties.

Strategies for Analog Design and Synthesis

The majority of efforts to create novel Gefitinib analogs have focused on systematic modifications to these three core components. The rationale behind these modifications is to probe the structure-activity relationship (SAR) and to optimize the drug-like properties of the molecule.

Key Synthetic Approaches

The synthesis of Gefitinib analogs often employs a convergent strategy, where key intermediates are prepared separately and then combined in the final steps. A generalized synthetic workflow is as follows:

-

Construction of the Quinazoline Core: This typically involves the cyclization of an appropriately substituted anthranilic acid derivative.

-

Introduction of the Anilino Moiety: A nucleophilic aromatic substitution reaction is commonly used to couple the desired aniline with a halogenated quinazoline intermediate.

-

Elaboration of the Side Chain: The morpholino-containing side chain, or a derivative thereof, is typically introduced via an etherification reaction at a specific position on the quinazoline ring.

It is important to note that the specific reagents and reaction conditions must be carefully optimized for each new analog to ensure high yields and purity.

Bio-evaluation of Gefitinib Analogs: A Multi-tiered Approach

The comprehensive evaluation of newly synthesized Gefitinib analogs requires a hierarchical series of in vitro and in vivo assays to determine their potency, selectivity, and potential for clinical translation.

Experimental Workflow for Analog Evaluation

The following diagram illustrates a typical workflow for the biological characterization of novel Gefitinib derivatives:

Caption: A streamlined workflow for the preclinical evaluation of Gefitinib analogs.

Detailed Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This assay is a fundamental first step to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

-

Materials:

-

Human cancer cell lines (e.g., A549, HCT-116, PC-3).[2]

-

Fetal Bovine Serum (FBS), RPMI-1640 medium, and other cell culture reagents.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Dimethyl sulfoxide (DMSO).

-

96-well microplates.

-

-

Procedure:

-

Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the Gefitinib analogs (and Gefitinib as a control) for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with DMSO.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit cell growth by 50%.

-

2. EGFR Kinase Assay

This biochemical assay directly measures the ability of the analogs to inhibit the enzymatic activity of the EGFR tyrosine kinase.

-

Materials:

-

Recombinant human EGFR protein.

-

A suitable peptide substrate.

-

ATP.

-

Kinase assay buffer.

-

A detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

-

Procedure:

-

In a multi-well plate, combine the recombinant EGFR protein, the peptide substrate, and the test compounds at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at a controlled temperature for a specific time.

-

Stop the reaction and add the detection reagent to measure the amount of ADP produced, which is proportional to the kinase activity.

-

Determine the IC50 values for each compound.

-

3. Western Blot Analysis

This technique is used to confirm that the observed cytotoxicity is due to the inhibition of the EGFR signaling pathway.

-

Materials:

-

Cancer cells treated with the Gefitinib analogs.

-

Lysis buffer.

-

Primary antibodies against total EGFR, phosphorylated EGFR (pEGFR), and downstream signaling proteins (e.g., AKT, ERK).

-

Secondary antibodies conjugated to a detection enzyme (e.g., HRP).

-

Chemiluminescent substrate.

-

-

Procedure:

-

Lyse the treated cells to extract the proteins.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane (e.g., PVDF).

-

Probe the membrane with primary antibodies specific to the proteins of interest.

-

Incubate with the appropriate secondary antibody.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Structure-Activity Relationship (SAR) Analysis

The data generated from these assays are crucial for establishing a clear understanding of the structure-activity relationship. This involves correlating specific chemical modifications with changes in biological activity.

Quantitative SAR Data for Selected Gefitinib Analogs

The following table summarizes the in vitro cytotoxic activity (IC50) of representative Gefitinib analogs against various human cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Citation |

| Gefitinib | A549 (Lung) | >10 | [2] |

| Gefitinib | HCT-116 (Colon) | >10 | [2] |

| Gefitinib | PC-3 (Prostate) | >10 | [2] |

| Analogue A1 | A549 (Lung) | 2.5 | [2] |

| Analogue A1 | HCT-116 (Colon) | 3.1 | [2] |

| Analogue A1 | PC-3 (Prostate) | 4.2 | [2] |

| Analogue B1 | A549 (Lung) | 1.8 | [2] |

| Analogue B1 | HCT-116 (Colon) | 2.2 | [2] |

| Analogue B1 | PC-3 (Prostate) | 3.5 | [2] |

Analogue A1 and B1 represent examples of 4-benzothienyl amino quinazoline derivatives of Gefitinib.

The EGFR Signaling Pathway and Mechanism of Inhibition

Gefitinib and its analogs exert their therapeutic effects by inhibiting the EGFR signaling cascade, which plays a central role in cell growth, proliferation, and survival.[3][6]

Caption: The EGFR signaling pathway and the inhibitory action of Gefitinib.

Upon binding of ligands such as Epidermal Growth Factor (EGF) or Transforming Growth Factor-alpha (TGF-α), EGFR undergoes dimerization and autophosphorylation of its intracellular tyrosine kinase domain.[3] This leads to the activation of several downstream signaling pathways, including the RAS-RAF-MEK-ERK and the PI3K-AKT pathways, which ultimately promote gene transcription related to cell proliferation and survival.[3] Gefitinib competitively binds to the ATP-binding site of the EGFR tyrosine kinase, thereby blocking its activation and inhibiting these downstream signaling events.[1][3][5]

Conclusion and Future Directions

The development of Gefitinib analogs and derivatives remains a vibrant and essential area of research in oncology. The insights gained from SAR studies continue to guide the design of next-generation EGFR inhibitors with improved efficacy and safety profiles. Future efforts will likely focus on the development of compounds that can overcome resistance mechanisms, such as the T790M mutation, and on the exploration of novel chemical scaffolds that can offer alternative binding modes and improved selectivity. The integration of computational modeling and structural biology with traditional medicinal chemistry approaches will undoubtedly accelerate the discovery of new and more effective treatments for EGFR-driven cancers.

References

-

Wu, X., Li, M., Qu, Y., Tang, W., Zheng, Y., Lian, J., Ji, M., & Xu, L. (2010). Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity. Bioorganic & Medicinal Chemistry, 18(10), 3812–3822. [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Gefitinib? Patsnap. [Link]

-

ResearchGate. (n.d.). Mechanism of action of gefitinib. ResearchGate. [Link]

-

American Association for Cancer Research. (2004, June 15). The Role of Gefitinib in Lung Cancer Treatment. AACR Journals. [Link]

-

MDPI. (n.d.). Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives. MDPI. [Link]

-

National Center for Biotechnology Information. (2019, April 23). Synthesis of novel gefitinib-based derivatives and their anticancer activity. PubMed. [Link]

-

ResearchGate. (2019, April 27). Synthesis of novel gefitinib‐based derivatives and their anticancer activity. ResearchGate. [Link]

Sources

- 1. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. What is the mechanism of Gefitinib? [synapse.patsnap.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

A Senior Application Scientist's Guide to Characterizing the In Vitro Toxicity Profile of Compound X

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: Beyond the IC50—A Mechanistic Approach to In Vitro Toxicology

In the landscape of drug discovery and preclinical development, establishing a compound's toxicity profile is as critical as demonstrating its efficacy.[1][2] A simplistic view often reduces this process to a mere IC50 value—the concentration at which a compound inhibits 50% of a biological process.[3] However, this single metric, while useful, is profoundly insufficient. A robust toxicological assessment delves deeper, seeking to understand the how and why behind cellular demise. It is a narrative of cellular response, detailing the pathways triggered, the organelles compromised, and the ultimate fate of the cell.

Chapter 1: Foundational Analysis—Assessing Global Cell Viability and Cytotoxicity

The initial step in any toxicity screen is to determine the dose-dependent effect of Compound X on cell health.[4] This is not a single experiment but a multi-assay approach to control for artifacts and gain a comprehensive overview. The choice of assays should be orthogonal, meaning they measure different aspects of cell health to validate findings.[5]

The Principle of Orthogonal Validation

No single assay is perfect. For instance, an assay measuring metabolic activity might be confounded by a compound that directly stimulates mitochondrial respiration without affecting true viability. Therefore, we pair a metabolic assay with one that measures membrane integrity.

-

Metabolic Viability Assay (e.g., MTT or resazurin): These assays measure the reduction of a substrate by mitochondrial dehydrogenases in living cells, producing a quantifiable colorimetric or fluorescent signal.[6] This serves as a proxy for the overall metabolic activity of the cell population.

-

Membrane Integrity Cytotoxicity Assay (e.g., LDH Release): This assay quantifies the amount of lactate dehydrogenase (LDH), a stable cytosolic enzyme, that has been released into the culture medium from cells with damaged plasma membranes.[6][7] It is a direct measure of cell lysis and necrosis.

By running these in parallel, we can confidently classify Compound X. If both assays show a dose-dependent decrease in signal (MTT) and increase in signal (LDH), it strongly indicates cytotoxic-induced cell death. Conversely, a drop in MTT signal without a corresponding rise in LDH might suggest a cytostatic effect (inhibition of proliferation) or a non-lethal metabolic disruption.[2]

Workflow for Foundational Cytotoxicity Screening

Hypothetical Data Summary for Compound X

The following table summarizes hypothetical IC50 values for Compound X across different human cell lines after a 48-hour treatment period. This comparative analysis is crucial for identifying potential on-target vs. off-target toxicity and determining if there is a therapeutic window.

| Cell Line | Tissue of Origin | IC50 (MTT Assay) | IC50 (LDH Assay) | Interpretation |

| MCF-7 | Breast Cancer | 5.2 µM | 6.1 µM | Potent cytotoxicity in target cancer cells. |

| HepG2 | Liver Carcinoma | 25.8 µM | 30.2 µM | Moderate off-target hepatotoxicity. |

| HMEC-1 | Endothelial | > 100 µM | > 100 µM | Low toxicity to normal endothelial cells.[8] |

| A549 | Lung Cancer | 8.9 µM | 9.5 µM | Potent cytotoxicity in a secondary cancer model. |

This initial screen suggests Compound X has a degree of selectivity for cancer cells over normal endothelial cells, but potential hepatotoxicity warrants further investigation.

Chapter 2: Unraveling the Mechanism—Apoptosis vs. Necrosis

With cytotoxicity established, the next critical question is how the cells are dying. The distinction between apoptosis (programmed cell death) and necrosis (uncontrolled cell lysis) has profound implications for the therapeutic potential of Compound X.[9][10] Apoptosis is generally preferred as it is a clean, controlled process that does not elicit an inflammatory response.[9]

Hallmarks of Apoptosis

Apoptosis is characterized by a cascade of specific biochemical events:

-

Phosphatidylserine (PS) Externalization: In healthy cells, PS is restricted to the inner leaflet of the plasma membrane. During early apoptosis, this asymmetry is lost, and PS flips to the outer surface, acting as an "eat-me" signal for phagocytes.[9][11]

-

Caspase Activation: A family of proteases called caspases are the executioners of apoptosis. Initiator caspases (e.g., Caspase-8, -9) activate executioner caspases (e.g., Caspase-3, -7), which then cleave key cellular substrates.[12]

Experimental Design: A Multi-Parametric Approach

We will use flow cytometry to simultaneously measure PS externalization and membrane integrity, providing a quantitative snapshot of the cell population's fate.

-

Annexin V Staining: Annexin V is a protein with a high affinity for PS.[13] When conjugated to a fluorophore (e.g., FITC), it specifically labels early and late apoptotic cells.[11]

-

Propidium Iodide (PI) Staining: PI is a fluorescent DNA intercalator that is excluded by the intact membrane of live and early apoptotic cells. It can only enter late apoptotic and necrotic cells where membrane integrity is compromised.[14]

By co-staining with Annexin V-FITC and PI, we can distinguish four populations:

-

Viable Cells: Annexin V-negative and PI-negative.

-

Early Apoptotic Cells: Annexin V-positive and PI-negative.

-

Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.

-

Necrotic Cells: Annexin V-negative and PI-positive.

Protocol: Annexin V & PI Staining for Apoptosis Detection

-

Cell Preparation: Seed and treat cells with Compound X (at its IC50 and 2x IC50 concentrations) for a relevant time point (e.g., 24 hours). Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

-

Harvesting: Collect both floating and adherent cells to ensure all dying cells are included in the analysis. Centrifuge at 300 x g for 5 minutes.[15]

-

Washing: Wash cells once with cold 1X PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[13]

-

Incubation: Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[9]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[13] Use unstained, PI-only, and Annexin V-only controls to set up proper compensation and gates.

To confirm the involvement of the caspase cascade, a parallel experiment measuring the activity of executioner caspases is essential.

Protocol: Caspase-3/7 Activity Assay (Fluorometric)

-

Lysate Preparation: Treat cells as described above. After treatment, lyse the cells using a provided lysis buffer and incubate on ice for 10 minutes.[16]

-

Assay Reaction: In a 96-well plate, combine cell lysate with a reaction buffer containing a specific caspase-3/7 substrate (e.g., Ac-DEVD-AMC).[17]

-

Incubation: Incubate the plate at 37°C for 1-2 hours.[16]

-

Measurement: If activated caspase-3/7 is present in the lysate, it will cleave the substrate, releasing the fluorophore (AMC).[15] Measure the fluorescence using a plate reader (Excitation ~380 nm, Emission ~440 nm).[16] The signal intensity is directly proportional to caspase-3/7 activity.

A significant increase in both the Annexin V-positive population and caspase-3/7 activity provides compelling evidence that Compound X induces cell death primarily through apoptosis.

Chapter 3: Investigating Organelle-Specific Toxicity

Many cytotoxic compounds exert their effects by targeting specific organelles, most notably the mitochondria.[18] Given their central role in energy production and apoptosis regulation, assessing mitochondrial health is a critical step in mechanistic toxicology.[19][20]

Mitochondrial Dysfunction as a Toxicity Driver

Drug-induced mitochondrial toxicity can manifest in several ways:

-

Disruption of Mitochondrial Membrane Potential (ΔΨm): The electrochemical gradient across the inner mitochondrial membrane is essential for ATP synthesis. A collapse of this potential is an early indicator of mitochondrial damage and a commitment point for apoptosis.

-

Induction of Oxidative Stress: Mitochondria are the primary source of intracellular reactive oxygen species (ROS).[21] Disruption of the electron transport chain can lead to an overproduction of ROS, causing damage to DNA, lipids, and proteins.[22][23]

Experimental Design: Probing Mitochondrial Health

-

Mitochondrial Membrane Potential Assay: We will use a cationic, lipophilic fluorescent dye like JC-1 or TMRE. In healthy, energized mitochondria, these dyes accumulate and emit a strong signal. Upon loss of ΔΨm, the dye disperses into the cytoplasm, resulting in a decreased signal.

-

Reactive Oxygen Species (ROS) Detection: Assays using probes like DCFDA or CellROX are used to quantify global ROS levels.[24] These non-fluorescent probes are oxidized by ROS within the cell to become highly fluorescent, allowing for detection by plate reader or flow cytometry.[23]

Signaling Pathway: Compound X-Induced Mitochondrial Apoptosis

If Compound X is found to disrupt ΔΨm and increase ROS, it likely triggers the intrinsic (or mitochondrial) pathway of apoptosis. This pathway is a self-validating system of checks and balances within the cell.

Chapter 4: Ensuring Data Integrity—The Role of Controls and Troubleshooting

The trustworthiness of any toxicity profile hinges on meticulous experimental design and the implementation of robust controls.[25] Each protocol must be a self-validating system.

Essential Controls for Every Assay:

-

Untreated Control: Cells cultured in medium alone. This represents 100% viability or baseline cytotoxicity.

-

Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used to dissolve Compound X. This is critical to ensure the solvent itself is not causing toxicity.[26] Final DMSO concentrations should ideally be kept below 0.5%.[26]

-

Positive Control: A known cytotoxic agent that induces the specific effect being measured (e.g., staurosporine for apoptosis, H2O2 for oxidative stress). This confirms that the assay system is working correctly.

-

Blank/No-Cell Control: Wells containing only medium and assay reagents. This is used to subtract background absorbance or fluorescence.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| High Variability Between Replicates | Inconsistent cell seeding; Edge effects in the plate; Pipetting errors. | Use a multichannel pipette; Avoid using the outer wells of the plate; Ensure proper mixing of cell suspensions.[26][27] |

| Low Signal in Viability Assay | Cell density is too low; Insufficient incubation time with the reagent. | Perform a cell titration experiment to find the optimal seeding density; Optimize incubation time.[26] |

| Results Not Reproducible | Variation in cell health or passage number; Inconsistent incubation times. | Use cells within a consistent, low passage number range; Standardize all incubation steps precisely.[26][28] |

Conclusion: Synthesizing a Comprehensive Toxicity Profile

By systematically progressing through this tiered approach—from global viability to specific mechanisms of cell death and organelle dysfunction—we can construct a comprehensive and reliable toxicity profile for Compound X. This in-depth understanding is invaluable, enabling informed decisions in lead optimization, predicting potential in vivo liabilities, and ultimately contributing to the development of safer and more effective therapeutics. The data gathered does not merely assign a number to toxicity but tells the story of how a compound interacts with the intricate machinery of the cell.

References

-

Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

-

Creative Diagnostics. (n.d.). Annexin V-FITC Staining Protocol for Apoptosis Detection. Retrieved from [Link]

-

Evotec. (n.d.). Strategies in In vitro Mitochondrial Toxicity Assessment. Retrieved from [Link]

-

Riss, T. L., et al. (2019). Update on in vitro cytotoxicity assays for drug development. PubMed. Retrieved from [Link]

-

Sarathbabu, S., et al. (2019). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from [Link]

-

Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

-

Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]

-

LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays. Retrieved from [Link]

- Pessayre, D., & Fromenty, B. (2018). In Vitro Assessment of Mitochondrial Toxicity to Predict Drug-Induced Liver Injury. Springer.

-

IT Medical Team. (2024). Advancing Drug Discovery: The Role of In Vitro Toxicity Assays. International Journal of Drug Development and Research. Retrieved from [Link]

-

PMC. (n.d.). Caspase Protocols in Mice. Retrieved from [Link]

-

Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]

-

NCBI. (2020). Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. Retrieved from [Link]

-

CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

-

Cell Biolabs, Inc. (n.d.). Reactive Oxygen Species (ROS) Assays. Retrieved from [Link]

- Nioi, P., et al. (2018). Evaluation of in Vitro Mitochondrial Toxicity Assays and Physicochemical Properties for Prediction of Organ Toxicity Using 228 Pharmaceutical Drugs. Chemical Research in Toxicology.

-

Evotec. (n.d.). Mitochondrial Toxicity. Retrieved from [Link]

-

JoVE. (2023). Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry. Retrieved from [Link]

-

Abbkine. (n.d.). Caspase-3 activity assay. Retrieved from [Link]

-

Mittal, M., et al. (2014). Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field. PMC. Retrieved from [Link]

-

AntBio. (2025). Six Common Methods for Cell Viability Assay: Principles, Applications. Retrieved from [Link]

-

Bender, A., et al. (2023). Predicting the Mitochondrial Toxicity of Small Molecules: Insights from Mechanistic Assays and Cell Painting Data. NIH. Retrieved from [Link]

-

Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. PubMed. Retrieved from [Link]

- Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials.

-

SaferWorldbyDesign. (2021). In Vitro Biology and Toxicology: Emerging Methods and Best Practices. Retrieved from [Link]

- Ates, G., et al. (2020). Guidelines for cell viability assays.

-

Healthline. (2021). About Cytotoxic Agents: Uses, How They Help, & Limitations. Retrieved from [Link]

- Knez, D., & G-Suvak, Z. (2021). In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research. Expert Opinion on Drug Discovery.

-

Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

- Al-Hujaily, E. M., et al. (2024). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements.

- Ulrey, A. (2026). Standards of Good Practices for the Conduct of In Vitro Toxicity Studies.

-

ResearchGate. (2025). (PDF) Guidelines for accurate EC50/IC50 estimation. Retrieved from [Link]

-

ResearchGate. (n.d.). Cytotoxicity of compounds on different cell lines. Retrieved from [Link]

-

PLOS One. (2014). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Retrieved from [Link]

-

NIH. (n.d.). Resources for developing reliable and reproducible in vitro toxicological test methods. Retrieved from [Link]

-

CABI Digital Library. (n.d.). INTERACTION AND CYTOTOXICITY OF COMPOUNDS WITH HUMAN CELL LINES. Retrieved from [Link]

-

Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination. Retrieved from [Link]

-

HistologiX. (2023). Understanding FDA Guidelines for Toxicity Studies. Retrieved from [Link]

Sources

- 1. In Vitro Cytotoxicity Assays [lnhlifesciences.org]

- 2. itmedicalteam.pl [itmedicalteam.pl]

- 3. clyte.tech [clyte.tech]

- 4. kosheeka.com [kosheeka.com]

- 5. Update on in vitro cytotoxicity assays for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time | PLOS One [journals.plos.org]

- 8. researchgate.net [researchgate.net]

- 9. bosterbio.com [bosterbio.com]

- 10. cabidigitallibrary.org [cabidigitallibrary.org]

- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 12. caspase3 assay [assay-protocol.com]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. media.cellsignal.com [media.cellsignal.com]

- 18. Mitochondrial Toxicity | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 19. Strategies in In vitro Mitochondrial Toxicity Assessment - Evotec [evotec.com]

- 20. researchgate.net [researchgate.net]

- 21. Oxidative Stress Assays | Reactive Oxygen Species Detection [worldwide.promega.com]

- 22. Reactive Oxygen Species (ROS) Assays | Cell Biolabs [cellbiolabs.com]

- 23. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 28. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]

Methodological & Application

Application Note & Protocol: Modulating Cellular Processes with Rapamycin, a Specific mTORC1 Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Central Role of mTOR and Its Inhibition by Rapamycin

The mechanistic Target of Rapamycin (mTOR) is a highly conserved serine/threonine kinase that functions as a central regulator of cell metabolism, growth, proliferation, and survival.[1][2][3] mTOR integrates signals from both extracellular cues (growth factors, nutrients) and intracellular status (energy levels, stress) to direct cellular responses.[4] It operates within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][4][5]